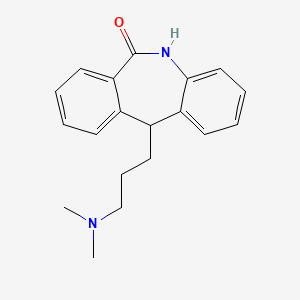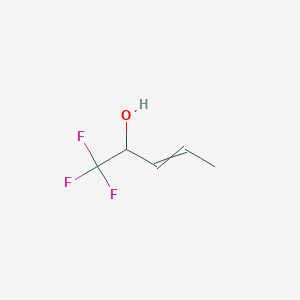![molecular formula C8H13ClO3S2 B14467818 Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate CAS No. 65462-83-1](/img/structure/B14467818.png)
Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, an ethoxycarbonothioyl group, and a sulfanyl group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate typically involves the reaction of ethyl 2-chloro-3-oxopropanoate with potassium ethylxanthate. The reaction is carried out in an organic solvent such as ethanol or ethyl acetate under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted this compound derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanol.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of the target molecules, resulting in changes in their biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate can be compared with other similar compounds, such as:
Ethyl 2-chloro-3-oxopropanoate: Lacks the ethoxycarbonothioyl and sulfanyl groups, making it less versatile in terms of chemical reactivity.
Ethyl 2-bromo-3-[(ethoxycarbonothioyl)sulfanyl]propanoate: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.
Ethyl 2-chloro-3-[(methylthio)carbonothioyl]propanoate:
Propiedades
Número CAS |
65462-83-1 |
|---|---|
Fórmula molecular |
C8H13ClO3S2 |
Peso molecular |
256.8 g/mol |
Nombre IUPAC |
ethyl 2-chloro-3-ethoxycarbothioylsulfanylpropanoate |
InChI |
InChI=1S/C8H13ClO3S2/c1-3-11-7(10)6(9)5-14-8(13)12-4-2/h6H,3-5H2,1-2H3 |
Clave InChI |
RGRFAIOLNLXFOD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CSC(=S)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


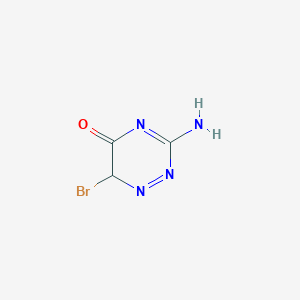
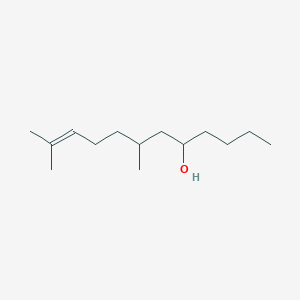
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
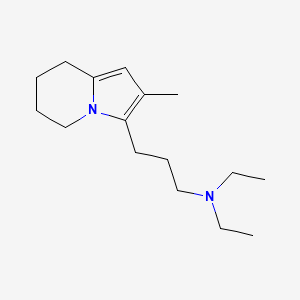
![[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14467768.png)
![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)

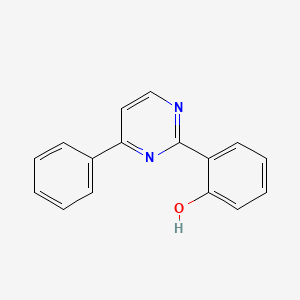
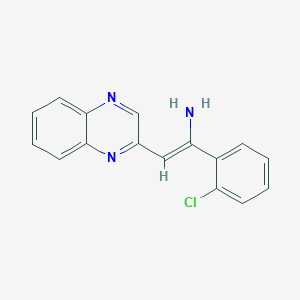
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
